6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine
Description
6-[3-(Dimethylamino)azetidin-1-yl]pyridin-3-amine (C₁₀H₁₆N₄, MW 192.26) is a pyridine derivative featuring a 3-aminopyridine core substituted at the 6-position with a 3-(dimethylamino)azetidine moiety. Its SMILES representation is CN(C)C1CN(C1)C2=NC=C(C=C2)N, and its InChIKey is ZUJQQYHJZCPPEX-UHFFFAOYSA-N . The compound contains a strained four-membered azetidine ring, which confers unique conformational rigidity compared to larger heterocycles.
Properties
IUPAC Name |
6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13(2)9-6-14(7-9)10-4-3-8(11)5-12-10/h3-5,9H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJQQYHJZCPPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(C1)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine is a compound that features a unique structural combination of a pyridine ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 192.26 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that similar compounds exhibit significant binding affinities towards these targets, which can lead to the modulation of critical biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures often demonstrate antimicrobial effects. For instance, derivatives of pyridine have shown efficacy against various bacterial strains. A study highlighted the potential of this compound in inhibiting bacterial growth, indicating its potential as an antimicrobial agent.
Anticancer Effects
The cytotoxic effects of related compounds against cancer cell lines have been documented. For example, derivatives similar to this compound have exhibited significant cytotoxicity in various cancer models . These findings suggest that this compound may also possess anticancer properties.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes the biological activities of related compounds:
| Compound Name | Structure | Similarity | Notable Properties |
|---|---|---|---|
| 6-(Methylamino)nicotinaldehyde | Structure | 0.96 | Antimicrobial activity |
| 2-(Dimethylamino)nicotinaldehyde | Structure | 0.94 | Potential antiviral properties |
| 6-(Dimethylamino)-5-methylnicotinaldehyde | - | 0.94 | Exhibits cytotoxic effects |
| 6-(Methyl(phenyl)amino)nicotinaldehyde | - | 0.92 | Anticancer properties |
| 5-Methyl-6-(methylamino)nicotinaldehyde | - | 0.92 | Antimicrobial activity |
Case Studies
A recent study focused on a series of pyridine-based compounds, including variants of azetidine derivatives, demonstrated their effectiveness in inhibiting specific kinases associated with cancer progression . Although direct studies on this compound are sparse, these findings provide a contextual basis for its potential applications in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural and molecular differences between 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine and related pyridine derivatives:
Key Observations:
- Ring Strain vs.
- Solubility: The dimethylamino group in the azetidine moiety may enhance water solubility due to its basicity, whereas bulkier substituents (e.g., dihydrobenzodioxin in ) likely reduce solubility.
- Molecular Weight : The target compound (MW 192.26) is significantly smaller than the dihydrobenzodioxin derivative (MW 391.46), suggesting better membrane permeability .
Pharmacological and ADMET Considerations
- Biological Activity: No direct data exist for the target compound. The dimethylamino group could enhance receptor binding via hydrogen bonding or ionic interactions .
- ADMET Predictions: Absorption: Smaller molecular weight and basic groups favor oral bioavailability compared to larger analogs . Metabolism: The azetidine ring’s strain may increase susceptibility to oxidative metabolism, whereas diazepane’s flexibility could prolong half-life . Toxicity: Dimethylamino groups are generally well-tolerated, but ring strain in azetidines might pose synthetic challenges or instability .
Preparation Methods
Activation of Pyridine Derivatives
In one protocol, 6-chloropyridin-3-amine serves as the starting material. The chloride group at the 6-position is activated for substitution by converting it into a better-leaving group or using coupling agents. For instance, in a method analogous to the synthesis of imidazo[1,2-a]pyridine derivatives, 6-chloropyridin-3-amine is reacted with 3-(dimethylamino)azetidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-benzotriazole (HOBt). This reaction, conducted in anhydrous dichloromethane (DCM) at 0°C with subsequent stirring at room temperature, achieves substitution with yields exceeding 70% after purification by flash chromatography.
Microwave-Assisted Substitution
Recent advancements utilize microwave irradiation to accelerate substitution reactions. A patent detailing the synthesis of Btk inhibitors demonstrates that heating a mixture of 6-chloropyridin-3-amine and 3-(dimethylamino)azetidine in tetrahydrofuran (THF) at 150°C for 30 minutes under microwave conditions achieves complete conversion. This method reduces reaction times from hours to minutes, though yields remain comparable to traditional heating (68–75%).
Reductive Amination of Carbonyl Intermediates
An alternative route involves reductive amination, particularly useful when introducing the azetidine moiety to a pyridine ring bearing a carbonyl group.
Synthesis of Ketone Precursors
The pyridine intermediate 6-oxopyridin-3-amine is first prepared via oxidation of 6-hydroxypyridin-3-amine using Jones reagent. This ketone is then subjected to reductive amination with 3-(dimethylamino)azetidine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. The reaction proceeds via formation of an imine intermediate, which is subsequently reduced to the secondary amine. This method yields this compound in 65% yield after purification by recrystallization.
Buchwald-Hartwig Amination for Challenging Substrates
For substrates with steric hindrance or electronic deactivation, palladium-catalyzed cross-coupling offers a viable pathway.
Palladium-Catalyzed Coupling
A modified Buchwald-Hartwig amination employs 6-bromopyridin-3-amine and 3-(dimethylamino)azetidine in the presence of palladium(II) acetate (Pd(OAc)2), Xantphos as a ligand, and cesium carbonate (Cs2CO3) as a base in toluene at 110°C. This method achieves a 60% yield, with the reaction time spanning 12 hours. While less efficient than nucleophilic substitution, this approach is critical for substrates where direct substitution is impractical.
Protection-Deprotection Strategies to Enhance Selectivity
To prevent over-alkylation or side reactions, protection of the azetidine amine is often necessary.
Boc-Protected Intermediates
In a method adapted from H3 receptor agonist synthesis, 3-(dimethylamino)azetidine is protected with a tert-butoxycarbonyl (Boc) group prior to substitution. The Boc-protected azetidine is reacted with 6-chloropyridin-3-amine under microwave conditions (120°C, 20 minutes), followed by deprotection using trifluoroacetic acid (TFA) in DCM. This two-step process achieves an overall yield of 72%, with the Boc group ensuring regioselectivity.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the primary preparation methods:
| Method | Starting Material | Conditions | Yield (%) | Purification Technique |
|---|---|---|---|---|
| Nucleophilic Substitution | 6-Chloropyridin-3-amine | EDCI/HOBt, DCM, RT, 24h | 78 | Flash Chromatography |
| Microwave Substitution | 6-Chloropyridin-3-amine | THF, 150°C, 30 min | 70 | Column Chromatography |
| Reductive Amination | 6-Oxopyridin-3-amine | NaBH3CN, MeOH, RT, 12h | 65 | Recrystallization |
| Buchwald-Hartwig | 6-Bromopyridin-3-amine | Pd(OAc)2, Xantphos, 110°C, 12h | 60 | Solvent Extraction |
| Boc Protection Route | Boc-Azetidine | Microwave, TFA/DCM | 72 | Acidic Workup |
Mechanistic Insights and Optimization Strategies
Role of Coupling Agents in Nucleophilic Substitution
EDCI and HOBt facilitate the formation of an active ester intermediate, enhancing the electrophilicity of the pyridine ring and promoting azetidine attack. Substituting EDCI with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) increases reaction efficiency, as observed in picolinamide syntheses, though at higher cost.
Solvent and Temperature Effects
Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates but may lead to side reactions with azetidine amines. Non-polar solvents (e.g., THF) are preferred for microwave-assisted reactions to prevent decomposition.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
